![molecular formula C22H24N4O3 B2509377 3-[1-(2-甲氧基苯甲酰基)哌啶-3-基]-1-甲基-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-酮 CAS No. 1396680-91-3](/img/structure/B2509377.png)

3-[1-(2-甲氧基苯甲酰基)哌啶-3-基]-1-甲基-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

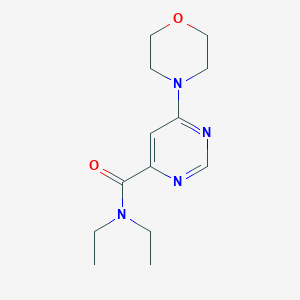

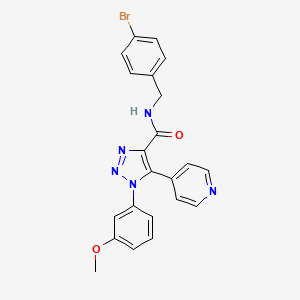

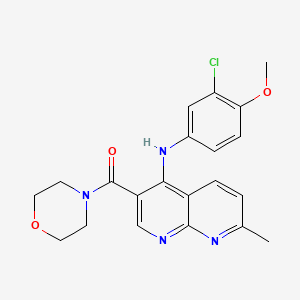

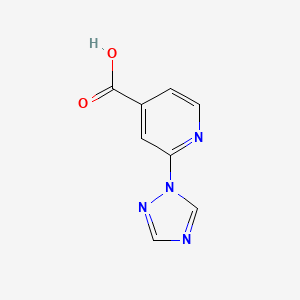

The compound "3-(1-(2-methoxybenzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one" is a novel molecule that appears to be related to a class of compounds with potential chemotherapeutic properties. These compounds typically feature a 1,2,4-triazole moiety, which is a five-membered heterocyclic ring system containing three nitrogen atoms. This structural feature is often found in molecules with a variety of biological activities, including antimicrobial and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related compounds often involves the construction of the 1,2,4-triazole ring and subsequent functionalization with various substituents to enhance biological activity. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and shown to inhibit lipase and α-glucosidase . Similarly, the synthesis of 1,2,4-triazol-3(2H)-one derivatives has been reported, where the triazole ring is fused with other heterocyclic systems to yield compounds with 5-HT2 antagonist activity . These synthetic approaches could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are often employed to predict the energy, geometrical structure, and vibrational wavenumbers of novel compounds. For instance, a related triazoline-3-thione compound's structure and properties were characterized using DFT, providing insights into its infrared and Raman spectra . The molecular electrostatic potential map, HOMO-LUMO analysis, and electric dipole moment are also valuable for understanding the reactivity and interaction of the molecule with biological targets .

Chemical Reactions Analysis

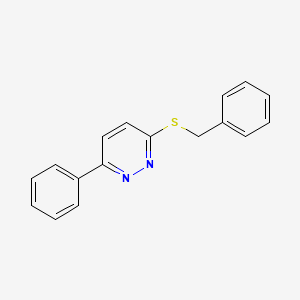

The reactivity of the triazole moiety in related compounds has been explored in various chemical reactions. For example, the reaction of benzo[b]thiophen 1,1-dioxides with different amines, including piperidine, has been studied, leading to the formation of amides or enamines depending on the reaction conditions . These types of reactions are crucial for the functionalization of the triazole core and could be relevant for the modification of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. The presence of methoxy and phenyl groups can influence the lipophilicity, solubility, and overall pharmacokinetic profile of the molecule. The polarizability and hyperpolarizability, as well as the dipole moment, can affect the compound's interaction with biological membranes and receptors . The NMR and IR spectroscopic data are essential for the characterization and confirmation of the synthesized compound's structure .

科学研究应用

- 研究人员已经调查了这种化合物的抗菌潜力。 在一项研究中,N-取代的6-氟-3-(哌啶-4-基)-1,2-苯并恶唑衍生物通过简便的路线合成 。其中一种衍生物对金黄色葡萄球菌 (MTCC 3160) 在每孔 50 μg 的浓度下表现出抗菌作用。这一发现突出了其作为抗菌剂的潜力。

- 该化合物的结构为药物设计提供了基础。通过用不同的官能团取代,研究人员可以增强其抗菌活性。 异恶唑衍生物,包括 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑,在药物开发中起着至关重要的作用 .

- 6-氟-3-(哌啶-4-基)-1,2-苯并恶唑是帕利哌酮合成的重要中间体,帕利哌酮是抗精神病药物利培酮的主要活性代谢产物 。这突出了其在精神病学中的重要性。

- 理论研究探索了涉及相关化合物 N-(3-(2-(4-甲氧基苯甲酰基)苯基)丙-2-炔-1-基)苯甲酰胺的级联苯环化机制,该机制由 Ag(I) 催化 。了解这些机制有助于设计高效的合成路线。

- 虽然没有直接研究抗病毒活性,但相关化合物已被合成和评估。 例如,5-((3-(三氟甲基)哌啶-1-基)磺酰基)吲哚啉-2,3-二酮衍生物被研究为出色的抗病毒候选药物 。虽然不完全相同,但这揭示了基于哌啶的结构的潜力。

- N-苄基哌啶苯并异恶唑衍生物与我们的化合物具有结构特征,作为乙酰胆碱酯酶 (AChE) 的选择性抑制剂。 这些抑制剂在阿尔茨海默病治疗中得到应用 .

抗菌活性

药物设计与改造

帕利哌酮合成中的中间体

级联苯环化机制

抗病毒候选药物

选择性乙酰胆碱酯酶抑制剂

总之,3-[1-(2-甲氧基苯甲酰基)哌啶-3-基]-1-甲基-4-苯基-4,5-二氢-1H-1,2,4-三唑-5-酮在不同领域都很有前景,从抗菌活性到药物设计等等。研究人员继续探索其多方面的应用,使其成为科学研究的一个有趣课题。 🌟 .

属性

IUPAC Name |

5-[1-(2-methoxybenzoyl)piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-24-22(28)26(17-10-4-3-5-11-17)20(23-24)16-9-8-14-25(15-16)21(27)18-12-6-7-13-19(18)29-2/h3-7,10-13,16H,8-9,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFOGFXCZXULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2509294.png)

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)

![4-[4-(Tert-butyl)phenyl]-4-oxo-2-piperidinobutanoic acid](/img/structure/B2509304.png)

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

![2-(1H-indol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2509310.png)

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)